molecular formula C21H18N4O3 B2891057 2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251604-34-8

2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No.: B2891057
CAS No.: 1251604-34-8
M. Wt: 374.4
InChI Key: GREQVNIUEKUNEA-UHFFFAOYSA-N
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Description

The compound contains several structural components including a benzo[d][1,3]dioxole moiety, a dimethylphenyl group, and a [1,2,4]triazolo[4,3-b]pyridazine ring. The benzo[d][1,3]dioxole moiety is a common structure in many bioactive compounds and pharmaceuticals . The dimethylphenyl group is a common substituent in many organic compounds, and the [1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that is often seen in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[d][1,3]dioxole moiety, the dimethylphenyl group, and the [1,2,4]triazolo[4,3-b]pyridazine ring. These groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzo[d][1,3]dioxole moiety, the dimethylphenyl group, and the [1,2,4]triazolo[4,3-b]pyridazine ring could potentially influence its solubility, stability, and other properties .

Scientific Research Applications

Synthesis and Molecular Docking

This compound is part of a series of novel pyridine and fused pyridine derivatives synthesized for potential applications in molecular docking and in vitro screening. These derivatives have been prepared starting from precursor compounds treated with various reagents to afford corresponding triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These new compounds exhibited moderate to good binding energies on target proteins during in silico molecular docking screenings, indicating their potential as molecular probes in scientific research (Flefel et al., 2018).

Heterocyclic Chemistry

Another study focused on the convenient synthesis of pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine, and pyridine derivatives containing a benzofuran moiety. These compounds were synthesized via reactions involving sodium salt of precursors with diazotized heterocyclic amines and other reagents. The synthesized compounds have been confirmed by spectral data and alternative synthetic routes, showcasing the versatility of this compound in generating a wide array of heterocyclic systems, which are of significant interest in the development of new pharmacological probes and materials (Abdelhamid et al., 2012).

Antimicrobial and Antioxidant Activity

A related compound was synthesized and evaluated for its antimicrobial and antioxidant activities. This study represents the potential of such compounds in developing new antimicrobial agents with added antioxidant properties, highlighting their multifunctional applications in scientific research aiming at addressing microbial resistance and oxidative stress-related disorders (Hassan, 2013).

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-13-3-5-16(9-14(13)2)17-6-8-20-23-24(21(26)25(20)22-17)11-15-4-7-18-19(10-15)28-12-27-18/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREQVNIUEKUNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC4=CC5=C(C=C4)OCO5)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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